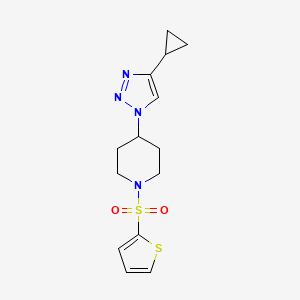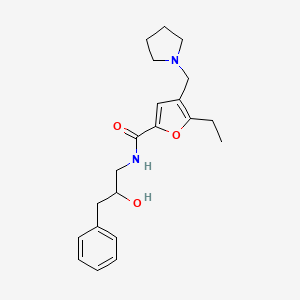
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key mediator of BCR signaling and plays a critical role in the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells. 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has also been shown to inhibit the growth of tumor xenografts in mice.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has several advantages as a research tool, including its specificity for BTK and its ability to inhibit BCR signaling in malignant B-cells. However, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetic properties may affect its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine. These include:
1. Combination therapy: 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Identification of biomarkers that predict response to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine in patients with B-cell malignancies.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to develop strategies to overcome resistance and improve patient outcomes.
In conclusion, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine is a promising small molecule inhibitor that targets the BCR signaling pathway in B-cell malignancies. Further research is needed to fully understand its mechanism of action, efficacy, and potential limitations.
Synthesemethoden
The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine involves a multi-step process that begins with the reaction of 4-cyclopropyl-1H-1,2,3-triazole with 1-bromo-2-thiophenemethanamine to form an intermediate. This intermediate is then reacted with piperidine and 2-thiophenesulfonyl chloride to yield 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells.
Eigenschaften
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-5-12(6-8-17)18-10-13(15-16-18)11-3-4-11/h1-2,9-12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKBKOIJDNGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)

![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide](/img/structure/B5901570.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N-[2-(4-phenyl-5-pyridin-4-yl-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5901583.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)

![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)